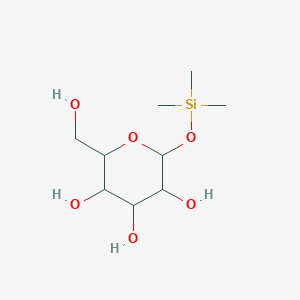

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TMS-alpha-D-(+)-Glucose, également connu sous le nom de triméthylsilyl-alpha-D-(+)-glucose, est un dérivé du glucose où les groupes hydroxyle sont protégés par des groupes triméthylsilyle. Ce composé est souvent utilisé dans diverses applications chimiques et biochimiques en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de TMS-alpha-D-(+)-Glucose implique généralement la réaction de l'alpha-D-(+)-glucose avec du chlorure de triméthylsilyle en présence d'une base telle que la pyridine. La réaction se déroule dans des conditions douces, généralement à température ambiante, et aboutit à la formation du glucose protégé par le triméthylsilyle.

Méthodes de production industrielle

La production industrielle de TMS-alpha-D-(+)-Glucose suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la surveillance des paramètres réactionnels est courante dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions

TMS-alpha-D-(+)-Glucose subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en d'autres formes réduites.

Substitution : Les groupes triméthylsilyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des nucléophiles tels que les halogénures ou les alcoolates.

Principaux produits formés

Oxydation : Acides carboxyliques, aldéhydes.

Réduction : Alcools.

Substitution : Divers dérivés de glucose substitués.

Applications de la recherche scientifique

TMS-alpha-D-(+)-Glucose est largement utilisé dans la recherche scientifique, notamment :

Chimie : Comme groupe protecteur du glucose en chimie organique synthétique.

Biologie : Dans les études sur le métabolisme des glucides et l'activité enzymatique.

Médecine : Comme composé modèle dans le développement de médicaments et la pharmacocinétique.

Industrie : Dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de TMS-alpha-D-(+)-Glucose implique sa capacité à protéger les groupes hydroxyle du glucose, le rendant moins réactif et plus stable dans diverses conditions. Cette protection permet à des réactions sélectives de se produire à d'autres endroits sur la molécule de glucose. Les groupes triméthylsilyle peuvent être éliminés dans des conditions légèrement acides, régénérant les groupes hydroxyle libres.

Applications De Recherche Scientifique

TMS-alpha-D-(+)-Glucose is widely used in scientific research, including:

Chemistry: As a protecting group for glucose in synthetic organic chemistry.

Biology: In studies of carbohydrate metabolism and enzyme activity.

Medicine: As a model compound in drug development and pharmacokinetics.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of TMS-alpha-D-(+)-Glucose involves its ability to protect the hydroxyl groups of glucose, making it less reactive and more stable under various conditions. This protection allows for selective reactions to occur at other sites on the glucose molecule. The trimethylsilyl groups can be removed under mild acidic conditions, regenerating the free hydroxyl groups.

Comparaison Avec Des Composés Similaires

Composés similaires

TMS-alpha-D-(+)-Mannose : Structure similaire mais dérivée du mannose.

TMS-alpha-D-(+)-Xylulose : Dérivé du xylulose avec des groupes protecteurs similaires.

Unicité

TMS-alpha-D-(+)-Glucose est unique en raison de sa dérivation spécifique du glucose, qui est un sucre largement étudié et biologiquement important. Sa stabilité et sa réactivité en font un outil précieux dans diverses applications de recherche et industrielles.

Propriétés

Formule moléculaire |

C9H20O6Si |

|---|---|

Poids moléculaire |

252.34 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3 |

Clé InChI |

HCWAILZFCRLWPS-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

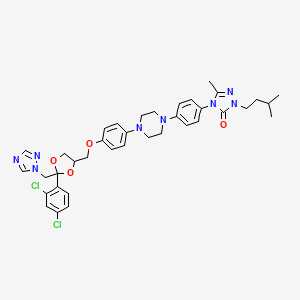

![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

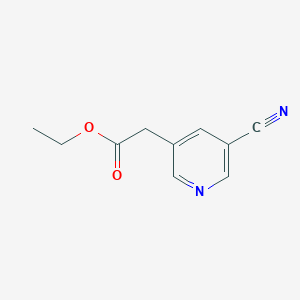

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)